Product packaging for 2,6-Dimethoxybenzaldehyde(Cat. No.:CAS No. 3392-97-0)

2,6-Dimethoxybenzaldehyde

Cat. No.: B146518
CAS No.: 3392-97-0
M. Wt: 166.17 g/mol
InChI Key: WXSGQHKHUYTJNB-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzaldehyde (CAS RN: 3392-97-0) is an aromatic aldehyde of high importance in organic and medicinal chemistry research. It serves as a versatile and valuable building block for the synthesis of various complex molecules. With a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol, it typically presents as white to light yellow crystals or a crystalline powder. A key research application of this compound is its role as a precursor in the preparation of 2,6-dihydroxybenzaldehyde via demethylation reactions, using reagents such as aluminum bromide (AlBr3) or magnesium iodide etherate. Its structure, featuring an aldehyde group flanked by two methoxy groups, makes it a valuable intermediate for constructing pharmaceutical compounds, ligands, and other functional organic materials. This compound has a melting point of 96-98°C and a boiling point of approximately 285°C. It is soluble in organic solvents like methanol. As an air-sensitive material, it is recommended to store it in a cool, dry place, under inert gas, and in a tightly sealed container to maintain stability and purity. The product is classified as a combustible solid. Hazard Statements: H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation. For Research Use or Further Manufacturing Use Only. Not for use in diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B146518 2,6-Dimethoxybenzaldehyde CAS No. 3392-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3
Source PubChem
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InChI Key

WXSGQHKHUYTJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID80187545
Record name Benzaldehyde, 2,6-dimethoxy-
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Molecular Weight

166.17 g/mol
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CAS No.

3392-97-0
Record name 2,6-Dimethoxybenzaldehyde
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Record name Benzaldehyde, 2,6-dimethoxy-
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Record name Benzaldehyde, 2,6-dimethoxy-
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Record name Benzaldehyde, 2,6-dimethoxy
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Record name BENZALDEHYDE, 2,6-DIMETHOXY-
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Synthetic Methodologies and Advanced Strategies for 2,6 Dimethoxybenzaldehyde

Traditional Synthesis Routes and Optimizations

The classical approaches to synthesizing 2,6-dimethoxybenzaldehyde and its derivatives often rely on foundational organic reactions, including electrophilic substitution and organometallic chemistry.

Bromination of this compound for Functionalization

The functionalization of this compound via bromination serves as a key step for introducing a versatile functional handle for further chemical modifications. The methoxy (B1213986) groups on the aromatic ring have a strong directing effect, leading to a highly regioselective reaction. Electrophilic bromination of this compound selectively yields the 4-bromo derivative. nsf.gov This transformation is typically achieved with high purity and favorable yields by using bromine in a solvent such as acetic acid. smolecule.com The bromine atom, introduced at the para position relative to the aldehyde, can then participate in subsequent cross-coupling reactions, expanding the synthetic utility of the core structure. nsf.govvulcanchem.com

Reaction Summary: Bromination of this compound
Starting Material This compound
Reagent Bromine (Br₂)
Solvent Acetic Acid
Product 4-Bromo-2,6-dimethoxybenzaldehyde (B567764)
Key Feature High regioselectivity due to the directing effect of the two methoxy groups. nsf.gov

Generation from 2,6-Dimethoxyphenyllithium and N-Methylformanilide

A classic organometallic approach to this compound involves the formylation of an organolithium species. 2,6-Dimethoxyphenyllithium can be generated from precursors like 1,2,3-trimethoxybenzene (B147658) through reductive cleavage or from 1,3-dimethoxybenzene (B93181) via direct lithiation with n-butyllithium. chemicalbook.comerowid.org Subsequent reaction with an electrophilic formylating agent, such as N-methylformanilide (NMF), introduces the aldehyde group. erowid.org However, this method can result in low yields of the desired this compound. erowid.org A significant side reaction is the further attack of the highly reactive 2,6-dimethoxyphenyllithium on the newly formed aldehyde product, leading to the formation of a symmetric diaryl carbinol byproduct. erowid.org An alternative formylating agent, ethyl formate (B1220265), is also used in a similar one-pot procedure starting from 1,3-dimethoxybenzene. chemicalbook.com

Reaction Summary: Formylation of 2,6-Dimethoxyphenyllithium
Organometallic Reagent 2,6-Dimethoxyphenyllithium
Formylating Agent N-Methylformanilide (NMF) or Ethyl Formate
Product This compound
Limitation Low yields reported with NMF due to the formation of a diaryl carbinol byproduct. erowid.org
Alternative Precursor 1,3-Dimethoxybenzene treated with n-butyllithium. chemicalbook.com

Modern Synthetic Approaches and Efficiency Enhancements

Contemporary synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These include solvent-free techniques and one-pot reactions that reduce waste and simplify procedures.

Grinding Techniques in Related Chalcone (B49325) Synthesis

Grinding, a solvent-free mechanochemical method, has emerged as a green and efficient technique for various organic syntheses, including the Claisen-Schmidt condensation to produce chalcones. rjpn.orggkyj-aes-20963246.com Chalcones are α,β-unsaturated ketones formed by the reaction of an aromatic aldehyde with a ketone. ndl.gov.in This technique is directly applicable to reactions involving this compound.

The procedure involves simply grinding the aldehyde, a suitable ketone (e.g., a substituted acetophenone), and a solid base catalyst like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a mortar with a pestle. ndl.gov.incore.ac.uk The reaction often proceeds to completion in minutes, yielding a solid product that can be purified by simple washing and recrystallization. rjpn.orgcore.ac.uk This approach offers significant advantages over conventional solution-based methods.

Advantages of Grinding Technique for Chalcone Synthesis
Eco-Friendly Solvent-free conditions minimize pollution and waste. rjpn.org
Efficiency Reactions are significantly faster, often completing in 4-10 minutes. rjpn.orgcore.ac.uk
High Yields Yields are often quantitative or very high (75-85%+). rjpn.org
Simplicity The operational setup and work-up are straightforward and economical. ndl.gov.in

One-Pot Conversions for Related Aromatic Systems

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent a powerful strategy for improving synthetic efficiency. nih.gov This approach saves time, resources, and reduces waste. For aromatic systems involving aldehydes, several modern one-pot procedures have been developed.

An example is the efficient iron-catalyzed, three-component synthesis of benzimidazoles. nih.govresearchgate.net In this process, an aldehyde, benzo-1,2-quinone, and ammonium (B1175870) acetate (B1210297) (as a nitrogen source) react in a single pot to form complex benzimidazole (B57391) derivatives in high yields under mild conditions. nih.govresearchgate.net This methodology has been successfully applied to a wide range of aldehydes, demonstrating its robustness for creating heterocyclic structures from simple aromatic precursors. nih.gov Another advanced one-pot process is the tandem reaction combining benzoin (B196080) condensation of aldehydes with nickel-catalyzed allylation to produce α-carbonyl homoallylic alcohols, with water as the only byproduct. researchgate.net These examples highlight the trend towards creating molecular complexity from simple building blocks like this compound in a single, efficient operation.

Improvements in Yield and Purity via Organometallic Reagents

The synthesis of this compound has been significantly enhanced through the application of organometallic reagents, particularly organolithium compounds. These reagents act as powerful nucleophiles or bases, enabling the direct formylation of the aromatic ring with high regioselectivity and improved yields compared to traditional methods.

A primary route involves the ortho-lithiation of 1,3-dimethoxybenzene. The two methoxy groups direct the deprotonation to the C2 position, which is sterically accessible and activated by the electron-donating groups. The resulting 2,6-dimethoxyphenyllithium is a key intermediate that can then react with a suitable formylating agent to introduce the aldehyde group.

One documented procedure involves the reaction of 1,3-dimethoxybenzene with n-butyllithium in a tetrahydrofuran (B95107) (THF) and hexane (B92381) solvent system at 0°C. chemicalbook.com After a 2-hour reaction period to ensure the formation of the lithiated intermediate, the mixture is cooled to -78°C before the addition of an electrophile like ethyl formate. This method has been reported to produce this compound with a yield of 48%. chemicalbook.com

Further refinements of this approach have led to substantially higher yields. In one study, commercially sourced 2,6-dimethoxyphenyllithium was reacted with N-methylformanilide. cdnsciencepub.com This reaction yielded this compound in an impressive 97% yield. cdnsciencepub.com The high efficiency was attributed to the high purity of the starting organolithium reagent. cdnsciencepub.com Organolithium reagents are generally considered superior to their organomagnesium (Grignard) counterparts for some applications involving highly hindered carbonyls, as they are typically more reactive. dalalinstitute.com

The choice of the formylating agent is critical. While ethyl formate is commonly used, other reagents such as N-methylformanilide or dimethylformamide (DMF) are also effective. sci-hub.selehigh.edu The reaction mechanism involves the nucleophilic attack of the organolithium carbanion on the electrophilic carbonyl carbon of the formylating agent. dalalinstitute.comlibretexts.org A subsequent hydrolysis step then liberates the aldehyde. libretexts.org

Organometallic ReagentSubstrateFormylating AgentReported Yield (%)Reference
n-Butyllithium1,3-DimethoxybenzeneEthyl Formate48 chemicalbook.com
2,6-DimethoxyphenyllithiumN/AN-Methylformanilide97 cdnsciencepub.com

Selective Demethylation Strategies of Dimethoxybenzaldehydes

The selective demethylation of this compound to produce 2-hydroxy-6-methoxybenzaldehyde (B112916) (6-methoxysalicylaldehyde) is a valuable transformation, providing access to substituted phenolic aldehydes. The challenge lies in cleaving only one of the two chemically similar methyl ether bonds. The presence of the carbonyl group influences the reactivity of the adjacent methoxy groups, enabling regioselective cleavage.

Several reagents have been explored for this purpose. Boron trichloride (B1173362) (BCl₃) in dichloromethane (B109758) at low temperatures (-78°C) has been shown to effectively monodemethylate this compound, affording 2-hydroxy-6-methoxybenzaldehyde in an 84% yield. clockss.org Boron trichloride is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl group.

An even more efficient method involves using a combination reagent system of aluminum chloride (AlCl₃), sodium iodide (NaI), and acetonitrile (B52724) (MeCN). clockss.org This system demonstrated preferential cleavage of the aromatic methyl ether, resulting in a 96% yield of the monodemethylated product. clockss.org The synergy between the Lewis acid and the iodide nucleophile is key to this high selectivity and yield. In contrast, other research has noted that reagents like aluminum chloride alone or boron trichloride can sometimes provide poor yields, suggesting that reaction conditions are critical. lehigh.edu For complete demethylation to 2,6-dihydroxybenzaldehyde (B146741), a stronger reagent like aluminum bromide (AlBr₃) can be employed. fishersci.iefishersci.ca

Another reagent used for regioselective demethylation is magnesium iodide etherate. chemsrc.com While specific yield data for this compound was not detailed in the available literature, this reagent is known to effect the selective cleavage of methoxy groups in similar aromatic compounds.

Reagent(s)SolventProductReported Yield (%)Reference
Boron Trichloride (BCl₃)Dichloromethane2-Hydroxy-6-methoxybenzaldehyde84 clockss.org
AlCl₃-NaI-MeCNNot Specified2-Hydroxy-6-methoxybenzaldehyde96 clockss.org
Aluminum Bromide (AlBr₃)Not Specified2,6-DihydroxybenzaldehydeN/A fishersci.iefishersci.ca

Mechanistic Investigations of Reactions Involving 2,6 Dimethoxybenzaldehyde

Reactivity Profile of the Aldehyde Moiety

The aldehyde group (-CHO) is the primary site for several key reaction types, including nucleophilic additions, reductions, and oxidations. cymitquimica.com

The most general reaction of aldehydes is nucleophilic addition. pressbooks.pub In this process, a nucleophile attacks the electrophilic carbon atom of the carbonyl group. pressbooks.pubsafrole.com The carbonyl carbon rehybridizes from sp² to sp³, resulting in a tetrahedral alkoxide ion intermediate, which upon protonation yields an alcohol. pressbooks.pub Aldehydes are typically more reactive than ketones in such reactions due to both steric and electronic factors. pressbooks.pub

Research has demonstrated the viability of sterically hindered substrates like 2,6-dimethoxybenzaldehyde in sophisticated nucleophilic addition reactions. For instance, an efficient palladium-catalyzed 1,2-addition of aryl- and alkenylboronic acids to aldehydes has been developed. organic-chemistry.org This method successfully employs a thioether-imidazolinium chloride as a ligand precursor, which allows the reaction to proceed smoothly with this compound, delivering high yields of the corresponding secondary alcohol. organic-chemistry.org The general reactivity of the aldehyde group in this compound and its derivatives towards nucleophiles to form alcohols or other derivatives is a foundational aspect of its chemistry. smolecule.comsmolecule.com

Table 1: Palladium-Catalyzed 1,2-Addition to this compound This table summarizes a representative nucleophilic addition reaction involving this compound as detailed in specialized research literature.

Reactant A Reactant B Catalyst System Product Key Observation Reference
This compoundArylboronic Acid[Pd(allyl)Cl]₂ / Thioether-imidazolinium chloride ligand / CsF(2,6-Dimethoxyphenyl)(aryl)methanolThe reaction proceeds efficiently despite the steric hindrance of the aldehyde. organic-chemistry.org

The aldehyde moiety of this compound is readily susceptible to reduction. Standard laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the aldehyde group to a primary alcohol, yielding (2,6-dimethoxyphenyl)methanol. smolecule.comsmolecule.com This transformation is a fundamental process in organic synthesis, converting the electrophilic carbonyl carbon into a nucleophilic hydroxyl group.

Table 2: Common Reduction Processes for this compound This table outlines the standard reduction of the aldehyde functionality.

Substrate Reducing Agent Product Reaction Type Reference
This compoundSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)(2,6-Dimethoxyphenyl)methanolReduction smolecule.comsmolecule.com

Conversely, the aldehyde group can be oxidized to form the corresponding carboxylic acid. This transformation, which involves the conversion of the formyl group into a carboxyl group, is a key reaction in the synthesis of 2,6-dimethoxybenzoic acid and its derivatives. The oxidation process typically involves the transfer of oxygen atoms from an oxidizing agent to the aldehyde.

Electrophilic Aromatic Substitution Patterns

While the aldehyde group itself is deactivating, the two methoxy (B1213986) groups on the aromatic ring of this compound are strongly activating and dictate the regioselectivity of electrophilic aromatic substitution reactions. Research into the bromination of this compound shows that the reaction regioselectively provides the 4-bromo derivative (4-bromo-2,6-dimethoxybenzaldehyde). nsf.gov This substitution occurs at the para position relative to the aldehyde group, guided by the powerful directing effects of the two ortho-positioned methoxy groups. nsf.gov

Table 3: Regioselective Bromination of this compound This table illustrates the outcome of a typical electrophilic aromatic substitution reaction.

Substrate Reagent Major Product Reaction Type Key Observation Reference
This compoundBromine (Br₂) or N-Bromosuccinimide (NBS)4-Bromo-2,6-dimethoxybenzaldehyde (B567764)Electrophilic Aromatic SubstitutionThe methoxy groups direct the electrophile to the C4 position. nsf.gov

Role of Methoxy Substituents in Reactivity Modulation

Methoxy groups are strong electron-donating groups that activate the benzene (B151609) ring towards electrophilic attack. They increase the nucleophilicity of the aromatic ring, making it more susceptible to reaction with electrophiles. bloomtechz.combloomtechz.com In the case of this compound, the two methoxy groups strongly activate the ring. Their ortho, para-directing influence, combined with the steric hindrance they create at the adjacent C3 and C5 positions, results in a high degree of regioselectivity. Electrophilic attack is predominantly directed to the C4 position (para to both methoxy groups), as demonstrated in bromination reactions. nsf.gov This selective activation is a key feature exploited in the synthesis of more complex substituted aromatic compounds starting from this compound. nsf.govvulcanchem.com

Steric Hindrance Effects on Reactivity

The reactivity of this compound is significantly influenced by steric hindrance originating from the two methoxy groups positioned ortho to the aldehyde functional group. This steric bulk impedes the approach of reagents to the carbonyl carbon, thereby affecting reaction rates and, in some cases, dictating the regioselectivity of a reaction.

In formylation reactions mediated by dichloromethyl methyl ether and titanium tetrachloride (TiCl₄), the steric hindrance presented by the two ortho methoxy groups has a considerable effect on the position of formylation on the aromatic ring. mdpi.com This steric crowding can favor substitution at the para position, as the ortho positions are sterically shielded. mdpi.com This observation highlights that both electronic and steric factors play a crucial role in determining the outcome of the reaction. mdpi.com

The influence of steric hindrance is also evident in condensation reactions. For instance, in the synthesis of 5,10,15,20-tetrakis(2,6-dimethoxyphenyl)-21H,23H-porphine from this compound, specific catalytic conditions, such as the use of a BF₃-ethanol cocatalyst, are necessary to overcome the steric barriers. researchgate.net While these conditions can lead to improved yields for 2,6-dialkoxybenzaldehydes, other ortho-substituted benzaldehydes, particularly those with halogen substituents, show little to no increase in reactivity, and some ortho-disubstituted aldehydes fail to react altogether. researchgate.net This demonstrates that the nature of the ortho substituents is critical in defining the extent of steric hindrance and the feasibility of the reaction.

The steric and electronic effects of the substituents on the benzaldehyde (B42025) ring are intertwined. The methoxy groups at the 2- and 6-positions not only create steric bulk but also donate electron density to the aromatic ring, which can influence its reactivity. vulcanchem.com

A study on the base-catalyzed condensation of 2,6-dihydroxybenzaldehyde (B146741) with malonic acid noted that good yields were only achievable with a weak base like aniline. lehigh.edu This suggests that strongly basic conditions, which might be required for other reactants, are not compatible with the substituted benzaldehyde, likely due to a combination of steric and electronic factors. lehigh.edu

Table 1: Effect of Ortho-Substituents on Reactivity in Porphyrin Synthesis

Benzaldehyde DerivativeCatalyst SystemReactivity OutcomeReference
2,6-DialkoxybenzaldehydesBF₃-ethanol cocatalysisImproved yields researchgate.net
2-Alkyl- and 2-AlkoxybenzaldehydesBF₃-ethanol cocatalysisImproved yields researchgate.net
o-Halogen-substituted benzaldehydesBF₃-ethanol cocatalysisLittle or no increase in reactivity researchgate.net
Four ortho-disubstituted aldehydesNot specifiedFailed to react under any conditions researchgate.net

Condensation Reaction Mechanisms

Condensation reactions involving this compound are fundamental in the synthesis of various larger molecules, including substituted piperazine-2,5-diones and chalcones. csu.edu.auescholarship.org The mechanism of these reactions is a multi-step process that is influenced by factors such as the choice of base, solvent, and the electronic and steric nature of the reactants.

The aldol (B89426) condensation, a classic example of a condensation reaction, proceeds through the formation of a new carbon-carbon bond between two carbonyl compounds. escholarship.org In the base-catalyzed condensation of a benzaldehyde with an acetophenone (B1666503) to form a chalcone (B49325), the reaction involves several key steps:

Enolate Formation: A base abstracts an alpha-hydrogen from the acetophenone, forming a resonance-stabilized enolate. The acidity of these protons is a crucial factor, and in some cases, acetylation of other functional groups in the molecule is performed to increase the acidity of the methylene (B1212753) protons. csu.edu.au

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde.

Ketol Intermediate Formation: This attack results in the formation of a β-hydroxyketone intermediate, also known as a ketol.

Dehydration: The ketol then undergoes dehydration to form the final α,β-unsaturated ketone (chalcone). Studies have shown that the rate-limiting step in some base-catalyzed aldol condensations is the final elimination of a hydroxide (B78521) ion to form the carbon-carbon double bond. escholarship.org

In the synthesis of (Z,Z)-(benzylidene)piperazine-2,5-diones, this compound is condensed with a piperazine-2,5-dione derivative. csu.edu.au The reaction conditions, such as the use of potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at elevated temperatures, facilitate a bis-condensation. csu.edu.au It was hypothesized that precise control of the molar equivalents of the reactants would allow for a sequential, one-pot alkylation. csu.edu.au

The mechanism of intramolecular aldol condensations follows a similar pattern, where an enolate formed within a molecule attacks another carbonyl group in the same molecule to form a cyclic product. youtube.com The first step is the deprotonation of an alpha-carbon by a strong base to form an enolate. youtube.com This is followed by an intramolecular nucleophilic attack, leading to the formation of a ring. youtube.com The stability of the resulting ring system, with six-membered rings being ideal, often dictates the preferred reaction pathway. youtube.com

Table 2: Key Steps in Base-Catalyzed Aldol Condensation

StepDescriptionKey Intermediates
1Proton abstraction from the α-carbon of one carbonyl compound by a base.Enolate
2Nucleophilic attack of the enolate on the carbonyl carbon of the second carbonyl compound.
3Protonation of the resulting alkoxide.β-hydroxyketone (Ketol)
4Elimination of a water molecule to form a double bond.α,β-unsaturated carbonyl compound

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The strategic placement of the methoxy (B1213986) groups and the aldehyde function makes 2,6-Dimethoxybenzaldehyde a versatile building block for creating intricate molecular architectures. Organic chemists leverage its structure to introduce a substituted phenyl ring into larger molecules.

A notable application is in the synthesis of naturally occurring bioactive compounds. For instance, it is a key starting material in the synthesis of certain xanthones, a class of compounds found in plants like Hypericum perforatum (St. John's Wort). nih.goviastate.edu The synthesis involves a photoacylation reaction between this compound and a quinone to create a benzophenone (B1666685) intermediate, which is then cyclized to form the xanthone (B1684191) core. nih.goviastate.edu This particular reaction was the first successful example of a photoacylation involving a sterically hindered aldehyde, highlighting the compound's utility. iastate.edu

Furthermore, derivatives of this compound are employed in the synthesis of other complex natural product analogs. The derivative 4-bromo-2,6-dimethoxybenzaldehyde (B567764) is a crucial component in the total synthesis of myxocoumarin-inspired chromene diones, which are investigated for their potent antibiotic properties. rsc.org The synthesis begins with an aldol (B89426) addition reaction involving this aldehyde derivative. rsc.org It has also been used as a substrate, although with limited success due to steric challenges, in synthetic routes aimed at producing pseudo-cannabinoids. lehigh.edu

Application AreaSynthetic StrategyResulting Complex MoleculeCitation(s)
Natural Product SynthesisPhotoacylationBioactive Xanthones nih.gov, iastate.edu
Antibiotic DevelopmentAldol AdditionMyxocoumarin Analogs rsc.org
Cannabinoid ResearchVariousPseudo-cannabinoid Scaffolds lehigh.edu

Precursor for Active Pharmaceutical Ingredients (APIs) and Intermediates

The structure of this compound is a valuable scaffold for the development of new drugs. It is a widely used reactant in the synthesis of thiazolidin-4-one derivatives, a class of compounds that have been identified as non-nucleoside HIV-1 reverse transcriptase inhibitors. chemicalbook.com

Its brominated derivative, 4-bromo-2,6-dimethoxybenzaldehyde, serves as a precursor for creating pyrazole (B372694) derivatives that exhibit potential antibacterial activity. smolecule.com This transformation is achieved through a series of condensation reactions to build the heterocyclic pyrazole ring system onto the dimethoxy-substituted phenyl group. smolecule.com Additionally, the xanthones synthesized from this compound have been shown to inhibit HIV-1, further cementing its role in medicinal chemistry. iastate.edu

API or Intermediate ClassTherapeutic Target/UseKey ReactionCitation(s)
Thiazolidin-4-one DerivativesHIV-1 Reverse TranscriptaseCondensation chemicalbook.com,
Pyrazole DerivativesAntibacterial AgentsCondensation smolecule.com
Bioactive XanthonesHIV-1 InhibitionPhotoacylation/Cyclization iastate.edu

Intermediate in the Synthesis of Fine Chemicals

Beyond complex APIs, this compound is an intermediate for other valuable fine chemicals. One common transformation is its demethylation using reagents like aluminum bromide or magnesium iodide etherate to produce 2,6-dihydroxybenzaldehyde (B146741). chemicalbook.com This product is another important building block in its own right.

Dimethoxybenzaldehydes, as a general class of compounds, are frequently used as starting materials in condensation reactions to form Schiff bases. nih.gov These Schiff base compounds are highly versatile ligands that can be used to create metal-organic complexes, which function as catalysts in a wide array of important chemical reactions. nih.gov

Contribution to Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating portions of all starting materials. researchgate.net Reactions like the Biginelli and Hantzsch syntheses are classic examples of MCRs and often rely on an aldehyde component. nih.govnih.gov

While various isomers such as 2,4- and 3,4-dimethoxybenzaldehyde (B141060) are frequently and successfully used in these types of reactions, this compound is notably absent from typical MCR literature. This is likely attributable to the significant steric hindrance imposed by the two methoxy groups positioned directly adjacent (ortho) to the aldehyde functional group. This steric bulk can impede the approach of other reactants and prevent the formation of the necessary reaction intermediates required for the cyclization to proceed efficiently. Therefore, despite the utility of its isomers, the specific substitution pattern of this compound generally makes it an unsuitable component for common multicomponent reactions.

Derivatives of 2,6 Dimethoxybenzaldehyde and Their Research Significance

Synthesis and Characterization of Schiff Base Derivatives

Schiff bases, or imines, are a class of compounds synthesized through the condensation reaction between a primary amine and a carbonyl compound. Those derived from 2,6-dimethoxybenzaldehyde are of particular interest due to their potential as ligands for metal complexation.

Formation of Schiff Bases for Metal Complexation

The formation of Schiff bases from this compound typically involves a straightforward condensation reaction with a primary amine in a suitable solvent, often with acid or base catalysis. The resulting imine bond (C=N) is crucial for the coordinating ability of these ligands.

A notable example involves the condensation of a dimethoxybenzaldehyde derivative, 2,3-dimethoxybenzaldehyde (B126229), with S-benzyldithiocarbazate to form the Schiff base benzyl (B1604629) 2-(2,3-dimethoxybenzylidene)hydrazinecarbodithioate. jomardpublishing.comresearchgate.net This Schiff base has been successfully used to synthesize complexes with various transition metals, including Ni(II), Cu(II), Zn(II), and Cd(II). jomardpublishing.comresearchgate.net The synthesis of these metal complexes is achieved by reacting the Schiff base ligand with the corresponding metal salt in hot absolute ethanol. jomardpublishing.comresearchgate.net

Reactant 1Reactant 2ProductMetal Ions Complexed
2,3-DimethoxybenzaldehydeS-BenzyldithiocarbazateBenzyl 2-(2,3-dimethoxybenzylidene)hydrazinecarbodithioateNi(II), Cu(II), Zn(II), Cd(II)

This table illustrates the formation of a Schiff base from a dimethoxybenzaldehyde isomer and its subsequent use in metal complexation.

Ligand Design and Coordination Chemistry

The design of Schiff base ligands derived from substituted benzaldehydes is a cornerstone of coordination chemistry. The electronic and steric effects of the substituents on the aldehyde ring play a significant role in the stability and geometry of the resulting metal complexes.

In the case of the Schiff base derived from 2,3-dimethoxybenzaldehyde and S-benzyldithiocarbazate, the ligand acts as a bidentate, uninegative ligand. jomardpublishing.comresearchgate.net It coordinates with the metal ions through the azomethine nitrogen and the thiolo sulfur atom. Spectroscopic analysis, including IR and NMR, confirms the coordination. For instance, a shift in the ν(C=N) stretching frequency in the IR spectrum upon complexation indicates the involvement of the azomethine nitrogen in bonding to the metal ion. jomardpublishing.comiau.ir The disappearance of the ν(N-H) band suggests deprotonation and coordination of the thiol sulfur. jomardpublishing.com

The coordination of these Schiff bases to metal ions can lead to complexes with specific geometries. For example, the Ni(II) and Cu(II) complexes with the aforementioned Schiff base adopt a square-planar geometry, while the Zn(II) and Cd(II) complexes exhibit a tetrahedral geometry. jomardpublishing.comresearchgate.net This demonstrates how the nature of the metal ion influences the final structure of the complex.

Hydrazone Derivatives and Their Chemical Scope

Hydrazones are a class of organic compounds containing the >C=N-NH- functional group, formed by the reaction of aldehydes or ketones with hydrazines or hydrazides. Hydrazone derivatives of this compound have been synthesized and investigated for their chemical properties and potential applications.

A specific example is the synthesis of a hydrazide-hydrazone by reacting this compound with 4-hydroxybenzoic acid hydrazide. mdpi.com These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. The resulting hydrazones are often crystalline solids and can be characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry. nih.gov The formation of the hydrazone is confirmed by the appearance of a characteristic azomethine proton signal in the ¹H NMR spectrum and the C=N stretching vibration in the IR spectrum. researchgate.net

The geometry of the imine (CH=N) double bond in aroyl hydrazones, including those derived from dimethoxybenzaldehydes, typically has an E configuration, which has been confirmed by crystallographic studies. mdpi.com

AldehydeHydrazideSolventProduct
This compound4-Hydroxybenzoic acid hydrazideEthanol(E)-N'-(2,6-dimethoxybenzylidene)-4-hydroxybenzohydrazide

This table presents a specific example of a hydrazone synthesized from this compound.

The chemical scope of hydrazones is broad, and they are recognized for their ability to act as versatile ligands for metal complexation and as intermediates in the synthesis of other heterocyclic compounds. dergipark.org.tr

Synthesis of Heterocyclic Compounds

This compound is a valuable building block for the synthesis of more complex heterocyclic systems, such as pyrazoles and thiazolidin-4-ones.

Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. While direct synthesis from this compound is not extensively detailed in the provided search results, a common route to pyrazoles involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. nih.gov Chalcones can be readily prepared via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025).

A related precursor, 4-bromo-2,6-dimethoxybenzaldehyde (B567764), has been identified as a starting material for the synthesis of novel pyrazole derivatives. smolecule.com This suggests that the 2,6-dimethoxybenzoyl moiety can be incorporated into a pyrazole ring system. The synthesis would likely proceed through the formation of a chalcone (B49325) intermediate by reacting the substituted this compound with an appropriate ketone, followed by cyclization with hydrazine.

Potential Synthetic Route to Pyrazole Derivatives:

StepReactionReactantsIntermediate/Product
1Claisen-Schmidt CondensationThis compound, Acetophenone(E)-1-phenyl-3-(2,6-dimethoxyphenyl)prop-2-en-1-one (Chalcone)
2CyclizationChalcone, Hydrazine Hydrate5-(2,6-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

This table outlines a plausible synthetic pathway for preparing pyrazole derivatives starting from this compound.

Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, along with a carbonyl group at the 4-position. A common method for their synthesis involves the reaction of a Schiff base with thioglycolic acid. researchgate.net Another important route is the Knoevenagel condensation of a thiazolidinone core with an aldehyde. mdpi.com

Research has shown the synthesis of 5-substituted thiazolidin-4-one derivatives from various aryl aldehydes. scielo.brekb.eg For instance, the reaction of 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one with various aryl aldehydes in acetic acid with ammonium (B1175870) acetate (B1210297) as a catalyst yields the corresponding 5-arylidene derivatives. scielo.br The use of 2,6-dichlorobenzylidene in this reaction demonstrates that sterically hindered aldehydes at the 2,6-positions can successfully undergo this transformation. scielo.br This provides a strong indication that this compound could be similarly employed to synthesize novel 5-(2,6-dimethoxybenzylidene)thiazolidin-4-one derivatives.

General Synthesis of 5-Substituted Thiazolidin-4-ones:

Thiazolidinone CoreAldehydeCatalystProduct
2-Iminothiazolidin-4-one derivativeThis compoundPiperidine or Ammonium Acetate5-(2,6-dimethoxybenzylidene)-2-iminothiazolidin-4-one derivative

This table illustrates the general synthetic approach for obtaining thiazolidin-4-one derivatives from this compound.

Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated carbonyl system, are naturally occurring bioactive compounds found in plants like licorice. They serve as precursors for flavonoids and have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer effects. The core structure of chalcones allows for various substitutions, influencing their biological activity.

Recent research has focused on the synthesis of novel α-methylchalcone derivatives, investigating how different substituents on the aromatic rings impact their efficacy. In one study, a series of α-methylchalcone derivatives were synthesized and evaluated for their potential against human cervical cancer cell lines. One such derivative was synthesized using this compound and 3,4-dichlorophenone. nih.gov The introduction of methoxy (B1213986) groups on the benzaldehyde ring is a key area of investigation, as the number and position of these groups can significantly influence the cytotoxicity of the resulting chalcone compounds. nih.gov

The anticancer mechanisms of chalcones are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell invasion and migration. nih.gov They can target various pathways, including those involving P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. nih.gov

Table 1: Research Findings on a Chalcone Derivative of this compound
Compound NameStarting MaterialsKey Research FindingReference
(E)-1-(3,4-dichlorophenyl)-2-methyl-3-(2,6-dimethoxyphenyl)prop-2-en-1-oneThis compound, 3,4-dichlorophenoneSynthesized as part of a series of novel α-methylchalcone derivatives evaluated for anti-cervical cancer activity. nih.gov

Styrene (B11656) Derivatives: Synthesis of 2,6-Dimethoxystyrene

Styrene derivatives are important monomers in polymer chemistry. The synthesis of 2,6-dimethoxystyrene from this compound has been accomplished through a Wittig reaction. cdnsciencepub.com This reaction provides a method to convert the aldehyde group into a vinyl group, creating the styrene structure. An improved synthesis method, starting from 2,6-dimethoxyphenyllithium and reacting with N-methylformanilide to produce this compound, which is then converted to 2,6-dimethoxystyrene, has been reported to be a high-purity, two-step process under relatively mild conditions. cdnsciencepub.com

The resulting monomer, 2,6-dimethoxystyrene, has been studied for its polymerization behavior. Research has shown that it can be homopolymerized using free radical, cationic, and anionic initiators. cdnsciencepub.com Cationic polymerization was observed to be very rapid, leading to a cross-linked material. cdnsciencepub.com Copolymerization attempts with other monomers like styrene and methyl methacrylate (B99206) have also been explored. Random copolymers were successfully formed with styrene under anionic conditions and with both styrene and methyl methacrylate under free radical conditions. cdnsciencepub.com However, in cationic copolymerization with styrene, only the homopolymer of 2,6-dimethoxystyrene was formed, and in anionic polymerization with methyl methacrylate, only the homopolymer of methyl methacrylate was produced. cdnsciencepub.com The presence of the two methoxy groups on the phenyl ring makes it highly susceptible to electrophilic attack. cdnsciencepub.com

Table 2: Synthesis and Polymerization of 2,6-Dimethoxystyrene
ProductPrecursorSynthesis MethodPolymerization InitiatorsKey FindingsReference
2,6-DimethoxystyreneThis compoundWittig ReactionFree radical, Cationic, AnionicCan be homopolymerized and copolymerized; cationic polymerization leads to rapid cross-linking. cdnsciencepub.com

Development of Pseudo-Cannabinoid Analogs

The development of cannabinoid analogs for therapeutic use is a significant area of medicinal chemistry research. This compound has been utilized as a starting material in the synthesis of pseudo-cannabinoid structures. lehigh.edu Specifically, its derivative, 2,6-dimethoxy-4-n-pentylbenzaldehyde, is a precursor to olivetol, a key intermediate in the synthesis of many cannabinoids. However, the direct use of polymethoxybenzaldehydes like this compound presents challenges. For instance, selective ortho-demethylation to produce the required phenolic hydroxyl groups for cannabinoid receptor activity can result in poor yields. lehigh.edu

To overcome these synthetic hurdles, alternative routes have been explored. One such approach involves modifying the synthesis of this compound by replacing one of the methyl ether groups with an acid-labile protective group. lehigh.edu This allows for more controlled synthesis of the desired hydroxybenzaldehyde intermediate, which is crucial for building the final pseudo-cannabinoid structure. The ultimate goal is to create molecules that fit the structural requirements for cannabinoid receptor binding, which typically include a benzopyran nucleus with a specific substitution pattern. lehigh.edu

Table 3: Use of this compound in Synthesis
Target Compound ClassRole of this compoundSynthetic ChallengeAlternative ApproachReference
Pseudo-cannabinoid analogsSubstrate for synthesizing key intermediates.Poor yields in selective ortho-demethylation to form required phenols.Modification of the synthesis by using a protective group on one ether. lehigh.edu

Biological and Medicinal Chemistry Research Involving 2,6 Dimethoxybenzaldehyde Derivatives

Antimicrobial Activity Studies

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of 2,6-dimethoxybenzaldehyde, such as Schiff bases and chalcones, have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Antibacterial Efficacy

Chromene dione (B5365651) analogs inspired by myxocoumarin and synthesized using this compound derivatives have demonstrated notable antibacterial activity. Specifically, derivatives incorporating 4-hydroxy-2,6-dimethoxybenzaldehyde (B1268108) have shown strong antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.195 µg/mL. rsc.org Bromide and nitro-substituted analogs also exhibited potent activity against these strains, with MIC values ranging from 1.563 µg/mL to 3.125 µg/mL. rsc.org

Furthermore, metal complexes of Schiff bases derived from dimethoxybenzaldehydes have been shown to possess enhanced antibacterial properties compared to the free ligands. researchgate.netafjbs.com For instance, Cu(II), Ni(II), and Cd(II) complexes of a Schiff base derived from 2,3-dimethoxybenzaldehyde (B126229) were found to be effective antibacterial agents. researchgate.net This suggests that chelation with metal ions can be a viable strategy to enhance the antibacterial potency of these derivatives.

Table 1: Antibacterial Efficacy of this compound Derivatives

Derivative TypeSpecific Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Chromene Dione AnalogDerivative from 4-hydroxy-2,6-dimethoxybenzaldehydeS. aureus0.195 rsc.org
Chromene Dione AnalogDerivative from 4-hydroxy-2,6-dimethoxybenzaldehydeMRSA0.195 rsc.org
Chromene Dione AnalogBromide derivativeS. aureus1.563 - 3.125 rsc.org
Chromene Dione AnalogBromide derivativeMRSA1.563 - 3.125 rsc.org
Chromene Dione AnalogNitro-substituted analogS. aureus1.563 - 3.125 rsc.org
Chromene Dione AnalogNitro-substituted analogMRSA1.563 - 3.125 rsc.org

Antifungal Efficacy

Chalcones, a class of compounds synthesized through the condensation of an aldehyde and a ketone, have been a particular focus of antifungal research. Derivatives synthesized from dimethoxybenzaldehydes have shown activity against various fungal species. nih.govmdpi.comresearchgate.net For example, certain chalcone (B49325) derivatives have been tested against Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Penicillium expansum. researchgate.netnih.gov

Studies have shown that the antifungal activity of benzaldehydes is linked to their ability to disrupt cellular antioxidation systems in fungi. researchgate.netnih.gov While some dimethoxybenzaldehyde derivatives like 3,5-dimethoxybenzaldehyde (B42067) have shown potent activity against filamentous fungi, they were not effective against yeast strains. researchgate.net Chalcone derivatives have also been found to be active against Trichophyton rubrum, with some showing MIC values between 16-32 µg/mL. mdpi.com However, it has been noted that some synthesized chalcone derivatives showed no positive results against Candida albicans or Aspergillus niger. nih.gov

Table 2: Antifungal Efficacy of this compound Derivatives

Derivative TypeSpecific Compound/DerivativeFungal StrainMIC (µg/mL)Reference
ChalconeChalcone 14T. rubrum FF516-32 mdpi.com
ChalconeChalcone 13T. rubrum FF5128 mdpi.com

Anticancer Potential and Related Investigations

The development of novel anticancer agents is a critical area of medicinal chemistry. Derivatives of this compound, particularly pterostilbene (B91288) and chalcone hybrids, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov

A study focused on pterostilbene derivatives hybridized with chalcones revealed significant anticancer potential. nih.govnih.govresearchgate.net For instance, (E)-3-(2-((E)-4-hydroxystyryl)-4,6-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, a derivative synthesized from a pterostilbene aldehyde intermediate, exhibited potent activity against oral cancer cell lines OECM-1 and HSC-3, with IC50 values of 16.38 µM and 18.06 µM, respectively. nih.govresearchgate.net This compound was found to be more active than the parent pterostilbene. nih.gov The position of substituents on the chalcone ring was found to influence the anticancer activity, with 2-substituted derivatives being more active than 3- or 4-substituted counterparts. nih.gov

Chalcone-like agents, such as poly-functionalized 3-benzylidenechroman-4-ones, have also shown promising cytotoxic activity. nih.gov One such compound, with a 7-hydroxy group on the chromanone ring and a 3-bromo-4-hydroxy-5-methoxy substitution on the benzylidene moiety, was found to be highly potent against K562, MDA-MB-231, and SK-N-MC cancer cell lines, with IC50 values of 1.85, 3.86, and 2.54 µg/ml, respectively. nih.gov This compound was significantly more potent than the standard drug etoposide. nih.gov

Table 3: Anticancer Activity of this compound Derivatives

Derivative TypeSpecific CompoundCancer Cell LineIC50 (µM)Reference
Pterostilbene-Chalcone Hybrid(E)-3-(2-((E)-4-hydroxystyryl)-4,6-dimethoxyphenyl)-1-phenylprop-2-en-1-one (4a)OECM-120.31 nih.gov
Pterostilbene-Chalcone Hybrid(E)-3-(2-((E)-4-hydroxystyryl)-4,6-dimethoxyphenyl)-1-phenylprop-2-en-1-one (4a)HSC-323.54 nih.gov
Pterostilbene-Chalcone Hybrid(E)-3-(2-((E)-4-hydroxystyryl)-4,6-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4b)OECM-128.93 nih.gov
Pterostilbene-Chalcone Hybrid(E)-3-(2-((E)-4-hydroxystyryl)-4,6-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (4c)HSC-318.22 nih.gov
Pterostilbene-Chalcone Hybrid(E)-3-(2-((E)-4-hydroxystyryl)-4,6-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (4d)OECM-116.38 nih.govresearchgate.net
Pterostilbene-Chalcone Hybrid(E)-3-(2-((E)-4-hydroxystyryl)-4,6-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (4d)HSC-318.06 nih.govresearchgate.net

Anti-inflammatory Properties

Chronic inflammation is implicated in a variety of diseases, and there is a continuous search for new anti-inflammatory drugs. Curcumin (B1669340), a natural compound with known anti-inflammatory properties, has been a template for the synthesis of new analogs. Mono-carbonyl analogs of curcumin (MACs) derived from dimethoxybenzaldehydes have been synthesized and evaluated for their anti-inflammatory activity. japsonline.com

One study synthesized 2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanone and evaluated its ability to inhibit the cyclooxygenase (COX) enzyme, a key target in inflammation. japsonline.com The IC50 value for this compound was found to be 20.52 µM. japsonline.com Another curcumin analogue, 2,6-bis(3,4-dihydroxybenzylidene) cyclohexanone (B45756), demonstrated stronger anti-inflammatory and antioxidant activities than curcumin itself in both in vitro and in vivo studies. nih.gov These findings highlight the potential of modifying the curcumin scaffold with dimethoxybenzaldehyde moieties to create more potent anti-inflammatory agents.

Interactions with Biological Macromolecules

Understanding how potential drug molecules interact with biological targets is fundamental to drug design. The interaction of this compound derivatives with DNA has been a subject of investigation, shedding light on their potential mechanisms of action, particularly for anticancer applications.

DNA Binding and Cleavage Mechanisms

Schiff base metal complexes are a class of compounds that have been extensively studied for their ability to bind and cleave DNA. researchgate.netnih.govjocpr.com The interaction of these complexes with DNA can occur through various modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA, or groove binding. researchgate.net

Furthermore, some of these complexes not only bind to DNA but can also induce its cleavage. nih.govnih.govresearchgate.net This nuclease activity is often enhanced in the presence of an external agent like hydrogen peroxide and is a desirable property for potential anticancer drugs, as it can lead to cell death in cancer cells. jocpr.com The ability of these complexes to cleave plasmid DNA, such as pBR322 or pUC19, has been demonstrated through gel electrophoresis. nih.govjocpr.com

Table 4: DNA Binding Constants of Dimethoxybenzaldehyde Schiff Base Metal Complexes

ComplexBinding Constant (Kb) (M⁻¹)Reference
Fe(III) complex of 1-(4-((3,4-dimethoxybenzylidene)amino)phenyl)ethan-1-one1.4127 x 10⁵ nih.gov
Ni(II) complex of 1-(4-((3,4-dimethoxybenzylidene)amino)phenyl)ethan-1-one2.4097 x 10⁵ nih.gov
Cu(II) complex of 1-(4-((3,4-dimethoxybenzylidene)amino)phenyl)ethan-1-one3.3390 x 10⁵ nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, demonstrating a range of activities and mechanisms.

Hydrazide-hydrazone derivatives of this compound have been identified as inhibitors of laccase, a copper-containing enzyme. nih.govresearchgate.net In one study, a series of these derivatives were synthesized and evaluated for their inhibitory activity against laccase from Trametes versicolor. The results indicated that these compounds act as competitive inhibitors, with inhibition constants (Kᵢ) in the micromolar range. nih.govresearchgate.net For instance, a derivative of 4-hydroxybenzoic acid hydrazide with this compound was among the tested compounds. nih.gov The competitive nature of the inhibition suggests that these derivatives likely bind to the active site of the enzyme, competing with the natural substrate.

Another area of investigation involves the inhibition of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery. A study focused on mono-carbonyl analogs of curcumin synthesized 2,6-bis-(3ʹ,4ʹ-dimethoxybenzylidene)-cyclohexanone and evaluated its anti-inflammatory activity. This compound demonstrated the potential to inhibit cyclooxygenase with an IC₅₀ value of 20.52 μM. japsonline.com

Furthermore, derivatives of this compound have shown promise as inhibitors of enzymes crucial for the survival and proliferation of cancer cells. Naphthamide derivatives, synthesized from dimethoxybenzaldehyde precursors, were evaluated as inhibitors of dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov One particular derivative, compound 8b , exhibited potent in vitro VEGFR-2 inhibitory activity with an IC₅₀ value of 0.384 μM. nih.gov

The antifungal properties of dimethoxybenzaldehyde isomers also point towards enzyme inhibition as a likely mechanism of action. In a study assessing the antifungal activity of various benzaldehydes, 2,5-dimethoxybenzaldehyde (B135726) and 3,5-dimethoxybenzaldehyde were found to have minimum inhibitory concentrations (MIC) between 1.0 and 2.0 mM against several filamentous fungi. researchgate.net While the specific enzyme targets were not fully elucidated in this context, the disruption of cellular processes through enzyme inhibition is a primary mode of antifungal action.

Table 1: Enzyme Inhibition by this compound Derivatives

Derivative Class Enzyme Target Inhibition Metric Value
Hydrazide-hydrazones Laccase Kᵢ (competitive) 24–674 µM nih.gov
bis-benzylidene-cyclohexanone Cyclooxygenase IC₅₀ 20.52 μM japsonline.com
Naphthamides VEGFR-2 IC₅₀ 0.384 μM nih.gov
Dimethoxybenzaldehydes Fungal enzymes MIC 1.0 - 2.0 mM researchgate.net

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of this compound derivatives and their biological activity has been a key focus of research, providing valuable insights for the design of more potent and selective compounds.

A quantitative structure-activity relationship (QSAR) study was conducted on a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs) as chitin (B13524) synthesis inhibitors in the cultured integument of Chilo suppressalis. nih.gov This study systematically explored the effect of substituents at the para-position of the 3-phenyl ring. The findings revealed that the introduction of small alkyl groups (like methyl, ethyl, propyl, and n-butyl) and halogens (fluorine, chlorine, and bromine) slightly enhanced the inhibitory activity. Conversely, bulky substituents such as tert-butyl and trifluoromethyl, as well as the nitro group, led to a significant decrease in activity. The QSAR analysis indicated that hydrophobic substituents with an optimal size are favorable for activity, whereas bulky substituents are detrimental. nih.gov

In the context of laccase inhibition by hydrazide-hydrazone derivatives, structure-activity relationship (SAR) analysis highlighted the critical role of the salicylic (B10762653) aldehyde framework in stabilizing the molecule within the enzyme's substrate-binding pocket. nih.gov The presence of bulky substituents, such as phenyl and tert-butyl groups at position 3 of the salicylic aldehyde fragment, was found to promote strong interactions with the active site. nih.gov

The antifungal activity of benzaldehyde (B42025) derivatives has also been subjected to SAR analysis. A study investigating various benzaldehydes against several fungal strains found that the presence of an ortho-hydroxyl group in the aromatic ring generally increases antifungal activity. researchgate.netnih.gov For example, 2-hydroxy-5-methoxybenzaldehyde (B1199172) (MIC 0.58 mM) was found to be almost three times more potent than 2,5-dimethoxybenzaldehyde (MIC 1.5 mM). nih.gov

The versatility of the this compound scaffold is further demonstrated in the synthesis of coumarin (B35378) derivatives as potassium channel blockers. nih.gov Starting from this compound, a 5-hydroxycoumarin was synthesized, which served as a precursor for a derivative that blocked the Kv1.3 potassium channel with an IC₅₀ of 520 nM. nih.gov This highlights how modifications to the core structure can lead to compounds with specific ion channel modulatory effects.

Table 2: Structure-Activity Relationship Highlights for this compound Derivatives

Derivative Class Activity Key SAR Findings
Phenylisoxazoles Chitin Synthesis Inhibition Small, hydrophobic substituents on the phenyl ring enhance activity; bulky groups are detrimental. nih.gov
Hydrazide-hydrazones Laccase Inhibition A slim salicylic aldehyde framework is crucial; bulky substituents at position 3 favor strong binding. nih.gov
Benzaldehydes Antifungal An ortho-hydroxyl group generally increases activity. nih.gov
Coumarins Kv1.3 Channel Blockade The core scaffold can be modified to produce potent ion channel blockers. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,5-Dimethoxybenzaldehyde
3,5-Dimethoxybenzaldehyde
2-Hydroxy-5-methoxybenzaldehyde
2,6-bis-(3ʹ,4ʹ-dimethoxybenzylidene)-cyclohexanone
5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles
5-hydroxycoumarin

Materials Science and Polymer Research

Development of Specialty Polymers and Functional Materials

2,6-Dimethoxybenzaldehyde is a key building block in the synthesis of specialty polymers. Its derivatives are utilized as monomers or modifiers in polymerization reactions to bestow specific optical, thermal, or mechanical characteristics upon the resulting materials. bloomtechz.com The incorporation of the 2,6-dimethoxy-substituted phenyl ring into a polymer backbone can significantly influence its properties. For instance, polymers derived from syringyl methacrylate (B99206) (2,6-dimethoxyphenyl methacrylate), a related monomer, exhibit broadly tunable and highly controllable glass transition temperatures, ranging from 114°C to 205°C, and a wide range of zero-shear viscosities. google.com

Furthermore, polymer-bound versions of this compound derivatives, such as 4-benzyloxy-2,6-dimethoxybenzaldehyde, are employed in solid-phase synthesis. sigmaaldrich.comfishersci.at These polymer-supported reagents facilitate the creation of complex molecules and functional materials by simplifying purification processes. The resin acts as a scaffold, allowing for sequential chemical reactions to be performed on the attached aldehyde, leading to the development of new functionalized materials. sigmaaldrich.com

Monomer Synthesis for Polymerization Reactions

A critical application of this compound in polymer research is its conversion into the polymerizable monomer, 2,6-dimethoxystyrene. This transformation is efficiently achieved through a Wittig reaction. cdnsciencepub.com The synthesis involves reacting this compound with a phosphorus ylide, typically generated from a phosphonium (B103445) salt like methyltriphenylphosphonium (B96628) bromide. This reaction specifically converts the aldehyde functional group into a vinyl group, yielding the desired styrene (B11656) derivative. cdnsciencepub.com An improved synthesis method involves the reaction of commercial 2,6-dimethoxyphenyllithium with N-methylformanilide to produce this compound in high purity and yield (97%), which is then converted to 2,6-dimethoxystyrene. cdnsciencepub.com

Polymerization Behavior of 2,6-Dimethoxystyrene

The monomer 2,6-dimethoxystyrene, derived from this compound, can be homopolymerized using various initiation methods, including free radical, cationic, and anionic pathways. cdnsciencepub.com The presence of two electron-donating methoxy (B1213986) groups on the phenyl ring significantly influences the monomer's reactivity and the properties of the resulting polymer, poly(2,6-dimethoxystyrene). cdnsciencepub.com Despite the methoxy substituents, the solubility characteristics of poly(2,6-dimethoxystyrene) are surprisingly similar to those of unsubstituted polystyrene. cdnsciencepub.com

2,6-Dimethoxystyrene can undergo free radical polymerization. cdnsciencepub.com The process is typically initiated by thermal decomposition of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). The reaction is carried out by heating the monomer with the initiator in bulk or in a solution. cdnsciencepub.com The polymerization proceeds via a chain-growth mechanism, where free radicals successively add to the vinyl group of the monomer, leading to the formation of long polymer chains. cdnsciencepub.commoldie.net

Cationic polymerization of 2,6-dimethoxystyrene is also feasible and proceeds very rapidly. cdnsciencepub.com This method typically employs a Lewis acid, such as stannic chloride (SnCl₄), as an initiator in an anhydrous solvent mixture at low temperatures (e.g., 0°C). cdnsciencepub.comgoogle.com The electron-donating methoxy groups make the vinyl group more susceptible to electrophilic attack, facilitating cationic initiation. cdnsciencepub.com However, this high reactivity can lead to rapid cross-linking, possibly due to cationic grafting or reactions involving the polymer main chain. cdnsciencepub.com

Anionic polymerization of 2,6-dimethoxystyrene can be initiated using organometallic compounds, such as n-butyllithium, in a polar solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.comresearchgate.net This method involves the formation of a growing polymer chain with a carbanionic active center. moldie.net The electron-donating methoxy groups can influence the reactivity of the monomer in the presence of anionic initiators. cdnsciencepub.com

Copolymerization Studies with Co-monomers

Copolymerization studies involving 2,6-dimethoxystyrene (DMS) with other monomers, such as styrene (St) and methyl methacrylate (MMA), have been conducted to create polymers with tailored properties. The outcome of the copolymerization is highly dependent on the type of polymerization (free radical, cationic, or anionic) employed. cdnsciencepub.com

Under free radical conditions , random copolymers of 2,6-dimethoxystyrene with both styrene and methyl methacrylate are formed. cdnsciencepub.com The composition of the resulting copolymer is a direct function of the initial comonomer feed ratio. cdnsciencepub.com

In cationic copolymerization with styrene, only the homopolymer of 2,6-dimethoxystyrene, poly(2,6-dimethoxystyrene), is produced. This is because the methoxy groups on the DMS monomer make it much more reactive towards cationic attack than the unsubstituted styrene. cdnsciencepub.com

During anionic copolymerization , the outcomes are different. With styrene as a co-monomer, random copolymers are formed. However, the 2,6-dimethoxystyrene is incorporated into the copolymer chain reluctantly due to its higher electronegativity compared to styrene. cdnsciencepub.com In contrast, when methyl methacrylate is the co-monomer under anionic conditions, only the homopolymer of methyl methacrylate, poly(methyl methacrylate), is produced. The highly electropositive vinyl group of MMA makes it polymerize to the complete exclusion of the 2,6-dimethoxystyrene. cdnsciencepub.com

The reactivity of the monomers in these copolymerization reactions can be quantified by monomer reactivity ratios (r₁ and r₂), which were determined using the Fineman-Ross method. cdnsciencepub.com

Table 1: Monomer Reactivity Ratios for Copolymerization of 2,6-Dimethoxystyrene (M₁)

Polymerization TypeCo-monomer (M₂)r₁ (DMS)r₂ (Co-monomer)
Free RadicalStyrene0.200.25
Free RadicalMethyl Methacrylate0.070.23
AnionicStyrene0.013.5
Data sourced from Canadian Journal of Chemistry, 1969. cdnsciencepub.com

Table of Compounds

Compound Name
2,2'-azobis(2-methylpropionitrile)
This compound
2,6-dimethoxyphenyllithium
2,6-dimethoxystyrene
4-benzyloxy-2,6-dimethoxybenzaldehyde
Methyl methacrylate
methyltriphenylphosphonium bromide
N-methylformanilide
n-butyllithium
poly(2,6-dimethoxystyrene)
poly(methyl methacrylate)
Polystyrene
Stannic chloride
Styrene
Syringyl methacrylate

Applications in Photoactive Materials (e.g., OLEDs, Photovoltaic Cells)

The unique structural and electronic properties of this compound make it a valuable precursor in the synthesis of advanced photoactive materials. Its derivatives have been investigated for their potential in organic electronics, particularly in the fabrication of organic photovoltaic (OPV) cells. The methoxy groups at the 2 and 6 positions of the benzene (B151609) ring influence the electronic characteristics and solubility of the resulting materials, which are critical factors for their performance in electronic devices.

Research has demonstrated the use of this compound in the synthesis of novel fulleropyrrolidine derivatives, which act as electron acceptor materials in organic photovoltaic cells. rsc.org In a notable study, a specific fulleropyrrolidine derivative was synthesized through the reaction of this compound, N-(2,6-difluorophenyl)glycine, and rsc.orgfullerene. rsc.org This reaction creates a new organic material designed to improve the performance of OPV cells.

In this specific research, the newly synthesized fulleropyrrolidine derivative featuring the 2,6-dimethoxyphenyl group was integrated as the electron acceptor in an OPV cell with the polymer PTB7 serving as the electron donor material. rsc.org The resulting device exhibited a significant power conversion efficiency (PCE) of 7.30% and an open-circuit voltage (Voc) of 0.80 V. rsc.org This performance highlights the potential of using this compound as a building block to create next-generation acceptor materials for organic solar cells, potentially surpassing the long-standing benchmark material,-phenyl C61 butyric acid methyl ester (PC₆₁BM). rsc.org

The introduction of the 2,6-dimethoxyphenyl group, derived from this compound, plays a crucial role in modifying the electronic structure of the fullerene core, thereby enabling this enhanced performance. rsc.org These findings underscore the importance of strategic molecular design, where even subtle changes to the chemical structure of acceptor materials can lead to substantial improvements in the efficiency of organic photovoltaic devices.

Interactive Data Table: Performance of OPV Cells with this compound Derivative

Donor MaterialAcceptor MaterialOpen-Circuit Voltage (Voc) [V]Power Conversion Efficiency (PCE) [%]
PTB7Fulleropyrrolidine derivative of this compound0.807.30

Catalysis Research and 2,6 Dimethoxybenzaldehyde

Ligand Design and Catalyst Synthesis for Organometallic Catalysis

The design of ancillary ligands is a cornerstone of modern organometallic chemistry, enabling the fine-tuning of a metal center's steric and electronic environment to control reactivity and selectivity. wiley.com 2,6-Dimethoxybenzaldehyde and its derivatives have proven to be valuable precursors in the synthesis of ligands for organometallic catalysis.

One notable application involves its use in the creation of imine-based ligands. For instance, the N-imine of this compound has been employed in combination with a ruthenium carbonyl catalyst (Ru3(CO)12) for the cross-coupling of aryl methyl ethers. rsc.orgnsf.gov The chelation of the ruthenium(0) center to the imine directing group forms a stable chelate that facilitates the activation of the otherwise inert C–OMe bond. rsc.orgnsf.gov This strategy has enabled the development of a mild and functional group-tolerant method for C–O bond cleavage. rsc.orgnsf.gov

Furthermore, derivatives of this compound have been utilized in the synthesis of Schiff base ligands. These ligands, formed by the condensation of an aldehyde with a primary amine, can coordinate with various transition metals to form catalytically active complexes. For example, a ligand synthesized from a derivative of this compound (specifically, 4-hydroxy-3,5-dimethoxybenzaldehyde) and a substituted hydrazine (B178648) was used to prepare organometallic catalysts containing chromium, iron, cobalt, and copper. iau.ir

Role in Metal-Organic Complexes as Catalytic Agents

Metal-organic complexes incorporating ligands derived from this compound have demonstrated significant catalytic activity. These complexes are often used in reactions where the metal center is the primary catalytic site, and the ligand framework influences the catalyst's performance.

The aforementioned organometallic complexes of chromium, iron, cobalt, and copper, featuring a ligand derived from a substituted dimethoxybenzaldehyde, have been successfully applied as catalysts in the epoxidation of various alkenes. iau.ir These complexes proved to be efficient, providing the corresponding epoxide products in moderate to good yields. iau.ir The structural properties of the dimethoxybenzaldehyde-derived ligand play a crucial role in the catalytic activity of these metal complexes. It is also noted that dimethoxybenzaldehyde isomers are utilized in creating metal-organic complexes that function as catalysts. iucr.org

Application in Specific Catalytic Transformations

The versatility of this compound extends to its application in a range of specific catalytic transformations, where it can act as a substrate, a ligand precursor, or a key component of the catalytic system.

Catalytic Arylation of Aldehydes

In the realm of C-H activation, ruthenium catalysts have been developed for the ortho-arylation of aromatic acids with sterically hindered aryl halides, including those with 2,6-disubstitution. dicp.ac.cn While not directly using this compound as a catalyst component, this research highlights the importance of overcoming steric challenges in biaryl synthesis, a class of compounds to which derivatives of this compound belong. dicp.ac.cn

A significant advancement in this area is the development of a mild Ru(0)-catalyzed cleavage of C(aryl)–O bonds in aryl methyl ethers. nsf.gov This method utilizes an imine auxiliary derived from this compound to direct the ruthenium catalyst and facilitate the cross-coupling reaction, leading to the formation of synthetically valuable biaryl aldehydes. nsf.gov This approach demonstrates remarkable functional group tolerance, even allowing for selective C–OMe activation in the presence of an aryl bromide. nsf.gov

AldehydeArylating AgentCatalyst SystemProductRef.
N-imine of this compoundNeopentyl phenyl boronateRu3(CO)12Diarylated aldehyde rsc.orgnsf.gov
Aromatic Acids2,6-disubstituted aryl halidesRuthenium/3,4,7,8-tetramethyl-1,10-phenanthrolineTri-substituted (hetero)biaryls dicp.ac.cn

Epoxidation of Alkenes using Organometallic Catalysts

The epoxidation of alkenes is a fundamental transformation in organic synthesis, yielding valuable epoxide intermediates. nih.gov Organometallic complexes derived from a substituted this compound have been shown to be effective catalysts for this reaction. iau.ir Specifically, chromium, iron, cobalt, and copper complexes of a Schiff base ligand prepared from 4-hydroxy-3,5-dimethoxybenzaldehyde were used to catalyze the epoxidation of various alkenes, achieving moderate to good yields. iau.ir The turnover frequencies (TOF) of these catalysts were reported to be as high as 1438 h⁻¹. iau.ir This demonstrates the potential of designing catalysts based on the this compound scaffold for efficient oxidation reactions.

Alkene SubstrateCatalystOxidantProductRef.
Various AlkenesCr, Fe, Co, Cu complexes with (E)-2,6-dimethoxy-4-((2-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazono)methyl)phenol ligandNot specifiedCorresponding epoxides iau.ir
Unactivated AlkenesAtropisomeric multiaxis aldehydeHydrogen peroxideVarious epoxides nih.gov

Functionalization of Alcohols with Pyridine Catalysts

The functionalization of alcohols is a key reaction in organic chemistry. While direct involvement of this compound in pyridine-catalyzed alcohol functionalization is not explicitly detailed in the provided context, the broader field of using pyridine-based catalysts for reactions like acylation and phosphorylation is well-established. researchgate.net For instance, 4-(Dimethylamino)pyridine (DMAP) and its derivatives are widely used as catalysts in these transformations. chemrxiv.org Research in this area focuses on tuning the structure of aminopyridine catalysts to enhance their activity and selectivity, often by introducing bulky substituents to create a specific catalytic pocket. researchgate.net This principle of catalyst design could potentially be applied to systems incorporating the this compound motif to achieve specific catalytic outcomes in alcohol functionalization.

Catalyst Optimization and Mechanistic Insights in Catalytic Cycles

Understanding the reaction mechanism and optimizing catalyst performance are crucial aspects of catalysis research. In the context of the Ru(0)-catalyzed arylation of aryl methyl ethers using an imine derived from this compound, mechanistic studies, including Density Functional Theory (DFT) calculations, have provided valuable insights. rsc.orgnsf.gov These studies support a mechanism where the ruthenium catalyst chelates to the imine, facilitating the C–OMe activation. rsc.org The selectivity for diarylation suggests that the C–OMe activation step is faster than the catalyst de-coordination. rsc.org

For the epoxidation of alkenes using organometallic complexes, catalyst optimization involved screening different metal centers (Cr, Fe, Co, Cu). iau.ir The reusability of these catalysts and the extent of metal leaching into the reaction medium were also investigated, which are important parameters for practical applications. iau.ir DFT calculations were also employed to investigate the optimized chemical structures of the organometallic complexes, providing a deeper understanding of their electronic and structural properties. iau.ir

In the broader context of catalytic transformations, mechanistic studies often involve probing for the presence of radical intermediates. uni-regensburg.de For example, in some photochemical reactions initiated by aldehydes, the formation of radical species is a key mechanistic step. beilstein-journals.org Such mechanistic investigations are essential for the rational design of more efficient and selective catalysts.

Integration with Green Chemistry Principles in Catalysisacs.org

The application of this compound in catalysis is increasingly aligned with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comresearchgate.net Research efforts focus on improving the environmental footprint of synthetic routes involving this aldehyde by enhancing atom economy, utilizing biocatalysts, employing greener solvents, and developing recyclable catalytic systems. jocpr.com

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, represents a significant advancement in green chemistry. jocpr.commt.com Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and enantiospecificity), and are biodegradable, which reduces energy consumption and the formation of unwanted by-products. mt.com An example of this is the biocatalytic production of methoxamine (B1676408) stereoisomers, which starts from 2,5-dimethoxybenzaldehyde (B135726) and utilizes a one-pot, two-step cascade involving carboligases and transaminases. acs.org This approach avoids the need for intermediate isolation and harsh chemical reagents. acs.org

The choice of solvent is critical to the environmental impact of a chemical process. jchemlett.com Green chemistry encourages the use of benign solvents like water or glycerol, or even solvent-free conditions. jocpr.comunito.it Research has demonstrated the feasibility of catalyst-free, water-mediated multicomponent reactions at ambient temperatures to produce complex heterocyclic compounds. acs.org While this specific study used other aldehydes, the principle is applicable to reactions involving substrates like this compound. The use of glycerol, a renewable and non-volatile solvent, has also been explored for various organic reactions under heterogeneous catalysis. unito.it

The development of heterogeneous catalysts is another key area of green catalysis research. These catalysts are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), which facilitates their separation and recycling, minimizing waste. nih.gov A sustainable sulfonic acid-functionalized tubular mesoporous silica (B1680970) has been shown to be a highly efficient heterogeneous catalyst for the selective unsymmetrical Friedel–Crafts alkylation of arene nucleophiles with carbonyl compounds, including the successful reaction of pentafluorobenzaldehyde (B1199891) with a 2,6-dimethoxyphenyl (2,6-DMP) arene nucleophile. acs.org

The following table summarizes selected catalytic reactions involving dimethoxybenzaldehydes, highlighting their adherence to green chemistry principles.

Reaction TypeCatalyst SystemSubstrate(s)Green Chemistry Principle(s)Research Finding
Asymmetric Alkynylation Zn-ProPhenolThis compound, PhenylacetyleneAtom Economy, High SelectivityThe reaction proceeded with high yield and enantioselectivity, minimizing the need for excess reagents. nih.gov
Friedel–Crafts Alkylation Sulfonic acid functionalized mesoporous silica (heterogeneous)Pentafluorobenzaldehyde, 2,6-DMP arene nucleophileRecyclable Catalyst, High EfficiencyThe heterogeneous catalyst demonstrated high efficiency in C-C bond formation and potential for recycling. acs.org
Pyrido[2,3-d:6,5-d′]dipyrimidine Synthesis None (Catalyst-free)3,4-Dimethoxybenzaldehyde (B141060), Barbituric acid, AnilineGreen Solvent (Water), Energy Efficiency (Room Temp.), Catalyst-freeThe reaction proceeds in water at room temperature without a catalyst, achieving high atom economy (up to 91.79%). acs.org
Acetalization Aluminosilicate (from Kaolin)3,4-Dimethoxybenzaldehyde, Propylene glycolUse of Readily Available Materials, High SelectivityAn effective heterogeneous catalyst was synthesized from low-grade natural clay, showing 100% selectivity for the product. researchgate.net
Domino C–N Bond Formation Fe(III)-porphyrin complex2,3-Dimethoxybenzaldehyde (B126229), Benzo-1,2-quinone, Ammonium (B1175870) acetate (B1210297)Mild Conditions, Green Solvent (Ethanol)An efficient one-pot synthesis of benzimidazoles was developed under mild, environmentally friendly conditions. nih.gov

Advanced Analytical and Computational Studies

Spectroscopic Characterization of 2,6-Dimethoxybenzaldehyde and Its Derivatives

The structural identity and characteristics of this compound are rigorously established through a variety of spectroscopic techniques. Each method provides a unique piece of the puzzle in confirming the molecule's constitution and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR: The proton NMR spectrum provides distinct signals for the aldehydic, aromatic, and methoxy (B1213986) protons. The chemical shifts are indicative of the electronic environment of the protons. For this compound, the aldehydic proton is characteristically downfield due to the electron-withdrawing nature of the carbonyl group. The methoxy protons appear as a sharp singlet, and the aromatic protons exhibit splitting patterns consistent with their positions on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. nih.gov The carbonyl carbon shows a signal at a significant downfield shift. The carbons bearing the methoxy groups, the other aromatic carbons, and the methoxy carbons themselves each have characteristic chemical shifts. nih.gov

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment Chemical Shift (ppm)
Aldehyde-H10.4
Aromatic-H (H4)7.5
Aromatic-H (H3/H5)6.7
Methoxy-H3.9

Note: NMR data is based on predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations. nih.govspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. nih.govavantorsciences.com A strong, sharp peak corresponding to the C=O stretch of the aldehyde is prominent. Other significant bands include those for the C-O-C stretches of the methoxy groups, aromatic C=C stretching, and C-H stretching vibrations. nih.govspectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov Vibrations that are strong in the Raman spectrum are often weak in the IR spectrum, and vice-versa. spectroscopyonline.com For instance, symmetric vibrations and those involving non-polar bonds, like the aromatic ring breathing mode, often produce strong Raman signals. spectroscopyonline.comaijr.org

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Type
Aromatic C-H Stretch~3100-3000IR, Raman
Aliphatic C-H Stretch (Methoxy)~2950-2850IR, Raman
Aldehyde C-H Stretch~2850, ~2750IR
Carbonyl (C=O) Stretch~1700-1680IR (Strong)
Aromatic C=C Stretch~1600-1450IR, Raman
Asymmetric C-O-C Stretch~1250IR
Symmetric C-O-C Stretch~1050IR

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. Molecules with conjugated systems, such as this compound, exhibit characteristic absorption bands. The primary electronic transitions observed are typically π → π* and n → π* transitions, associated with the aromatic ring and the carbonyl group. While specific experimental absorption maxima for this compound are not detailed in the provided search results, related dimethoxybenzaldehyde isomers are known to absorb in the UV range, with studies often comparing experimental spectra to those calculated using Time-Dependent Density Functional Theory (TD-DFT). rajpub.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. nist.gov In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.17 g/mol ). nist.govchemicalbook.comnist.gov

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways include the loss of a hydrogen atom ([M-H]⁺), a methyl group ([M-CH₃]⁺), or a methoxy group ([M-OCH₃]⁺). The base peak, or most intense signal, is often the molecular ion itself. chemicalbook.com

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
166100[M]⁺ (Molecular Ion)
16562.4[M-H]⁺
15120.3[M-CH₃]⁺
14936.1[M-OH]⁺ or other rearrangement
14832.1[M-H₂O]⁺
1359.0[M-OCH₃]⁺
12212.1[M-CO-H₂O]⁺
10722.2Further fragmentation
929.0Further fragmentation
7717.6[C₆H₅]⁺

Data sourced from ChemicalBook, based on an EI-MS spectrum. chemicalbook.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been reported and is cataloged in the Cambridge Structural Database (CCDC Number: 989140). nih.gov

Studies comparing various dimethoxybenzaldehyde isomers have shown that the 2,6-isomer crystallizes in the monoclinic space group P2₁/c. nih.govru.nl The molecule is observed to be nearly planar in its crystalline form. nih.govresearchgate.net Unlike some other isomers, the crystal structure of this compound does not feature aromatic π–π stacking interactions. nih.gov

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
CCDC Number 989140 nih.gov

Computational Chemistry and Theoretical Modeling

Computational chemistry offers profound insights into the electronic structure and properties of molecules, complementing experimental findings. Methods like Density Functional Theory (DFT) are widely used to model molecules like this compound and its derivatives. nih.govmdpi.com

Theoretical studies on related dimethoxybenzaldehyde isomers often employ DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to optimize molecular geometry and predict spectroscopic properties. mdpi.comresearchgate.net These calculations allow for the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and electronic properties. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. mdpi.comdntb.gov.ua For aldehydes, the oxygen atom of the carbonyl group typically shows a region of high negative potential, indicating its nucleophilic character. While specific DFT studies focused solely on this compound were not found in the search results, the methodologies applied to its isomers are directly transferable and provide a framework for its theoretical investigation. rajpub.commdpi.com

Density Functional Theory (DFT) for Structural Optimization and Property Prediction

Density Functional Theory (DFT) has been extensively utilized to investigate the structural and electronic properties of this compound and its derivatives. rsc.orgrsc.org DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311G++(d,p), are used to optimize the molecular geometry and predict various properties. rsc.orgiucr.orgresearchgate.net

Theoretical studies have confirmed that the molecule is nearly planar in its optimized geometry. iucr.orgresearchgate.netresearchgate.net These computational findings are in good agreement with experimental data obtained from X-ray crystallography, showing a strong correlation between calculated and observed bond lengths and angles. researchgate.net DFT methods are also employed to predict other molecular properties, such as vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. rsc.org Furthermore, DFT calculations have been instrumental in studying the electronic properties, including the prediction of the HOMO-LUMO energy gap and charge distributions, which are crucial for understanding the molecule's reactivity and potential applications. iucr.org For instance, in the context of developing new materials, DFT has been used to calculate the HOMO energy levels of polymers incorporating this compound derivatives. metu.edu.tr

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

DFT calculations have been employed to determine the energies of these frontier orbitals. researchgate.netacademie-sciences.fr For related systems, the HOMO-LUMO gap has been calculated to be approximately 4.1 eV, suggesting moderate reactivity. A smaller HOMO-LUMO gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. The distribution of these orbitals across the molecule provides insight into the regions most susceptible to electrophilic and nucleophilic attack. For instance, the HOMO is typically localized on electron-rich areas, indicating sites prone to electrophilic attack, while the LUMO is found on electron-deficient areas, the likely targets for nucleophiles.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, MEP analysis helps to identify the likely sites for electrophilic and nucleophilic attack. researchgate.net The oxygen atom of the carbonyl group is typically a region of high electron density (red), making it a prime target for electrophiles. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons are in electron-deficient regions (blue), indicating their susceptibility to nucleophilic attack. This information is critical for understanding the molecule's interaction with other chemical species and for designing new reactions and materials.

Chemical Reactivity Descriptors (e.g., Fukui Functions)

Fukui functions are another important set of local reactivity descriptors that pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the Fukui indices, researchers can predict with greater accuracy which atoms in the this compound molecule will participate in specific types of reactions. This level of detail is invaluable for understanding reaction mechanisms and for the rational design of new derivatives with tailored reactivity.

Natural Bond Orbital (NBO) and Quantum Atoms in Molecules (QTAIM) Theories

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the electron density distribution and the nature of chemical bonds and intermolecular interactions. researchgate.netresearchgate.net By examining the topological properties of the electron density, such as bond critical points, QTAIM can characterize the strength and nature of covalent bonds and weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the crystal packing and solid-state behavior of this compound. researchgate.netresearchgate.net

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of this compound have been the subject of molecular docking studies to evaluate their potential as inhibitors of various biological targets. rsc.orgmdpi.comnih.govfrontiersin.org For example, chalcone (B49325) derivatives synthesized from this compound have been docked into the active sites of proteins like P-glycoprotein and microtubule proteins to assess their potential as anti-cancer agents. mdpi.com Similarly, other derivatives have been studied for their binding affinity to targets such as KRAS, Wnt, and VEGF, which are implicated in angiogenesis and cancer. rsc.org These simulations provide valuable insights into the binding modes and interactions of these compounds, guiding the design of more potent and selective inhibitors. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound and its derivatives is governed by a network of intermolecular interactions that dictate the crystal packing. X-ray crystallography has revealed that the molecule is nearly planar. iucr.orgresearchgate.netresearchgate.netresearchgate.net

The crystal packing is stabilized by various non-covalent interactions, including hydrogen bonds, C-H···π interactions, and π-π stacking interactions. researchgate.net For instance, in the crystal structure of 4-hydroxy-2,6-dimethoxybenzaldehyde (B1268108), infinite hydrogen-bonded chains are formed. iucr.org Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in the crystal lattice. researchgate.net This analysis, combined with QTAIM, provides a comprehensive understanding of the forces that hold the molecules together in the solid state, which is crucial for controlling the physical properties of the material. researchgate.net

Supramolecular Chemistry and Self Assembly

Role in the Formation of Hydrogen-Bonded Architectures

The crystal structure of 2,6-dimethoxybenzaldehyde itself provides insight into its inherent ability to form structured molecular assemblies. Unlike isomers that feature prominent π–π stacking, the supramolecular architecture of this compound is primarily dictated by weaker hydrogen bonds. nih.govru.nl The molecule is nearly planar and crystallizes in the monoclinic P2₁/c space group. nih.govru.nl Its solid-state packing is stabilized by a network of C–H···O intermolecular hydrogen bonds, which connect adjacent molecules to form a cohesive three-dimensional array. nih.gov The absence of strong hydrogen bond donors means that these weaker interactions become the dominant steering force in its crystal packing.

Table 1: Crystallographic Data for this compound nih.govru.nl

ParameterValue
CSD RefcodeLIZLAJ
FormulaC₉H₁₀O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.136
b (Å)14.881
c (Å)7.219
β (°)108.38
Volume (ų)829.7
Z4

This interactive table summarizes the crystallographic parameters for this compound.

Design of Ligands for Supramolecular Assemblies

This compound is a versatile precursor for the synthesis of more complex ligands, particularly Schiff bases, which are integral to supramolecular chemistry. nih.govnih.gov The condensation reaction between the aldehyde group of this compound (or its hydroxylated analogues) and a primary amine yields an imine (-C=N-) linkage, creating a new, often multidentate, ligand system. nih.govresearchgate.net

The two methoxy (B1213986) groups at the 2- and 6-positions exert significant steric and electronic influence on the resulting ligand. They can restrict the rotation around the phenyl-imine bond, leading to a more pre-organized ligand conformation, which is a key principle in designing receptors for specific guest molecules.

A pertinent example is the Schiff base (E)-3,5-dimethoxy-2-((6-methoxybenzo[d]thiazol-2-ylimino)methyl)phenol, synthesized from 2-hydroxy-4,6-dimethoxybenzaldehyde. researchgate.net In this ligand, the 2,6-dimethoxy pattern (relative to the original aldehyde position) helps define the pocket for potential metal coordination or further non-covalent interactions.

Table 2: Representative Ligands Derived from Substituted this compound

Precursor AldehydeAmine ComponentResulting Ligand Name
2-Hydroxy-4,6-dimethoxybenzaldehyde2-Amino-6-methoxybenzothiazole(E)-3,5-dimethoxy-2-((6-methoxybenzo[d]thiazol-2-ylimino)methyl)phenol researchgate.net
4-Hydroxy-3,5-dimethoxybenzaldehyde3-Aminoquinoline(E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol researchgate.net

This interactive table showcases examples of Schiff base ligands synthesized from aldehydes featuring the 2,6-dimethoxy substitution pattern.

Coordination Chemistry within Supramolecular Frameworks

Schiff base ligands derived from this compound are excellent candidates for constructing coordination complexes and polymers. The imine nitrogen and other donor atoms (like a phenolic oxygen) can chelate to metal ions, forming stable complexes. researchgate.netscielo.org.arbendola.com The assembly of these individual complexes through further intermolecular forces or the use of bridging ligands can lead to extended supramolecular frameworks like coordination polymers. scielo.br

Crystal Engineering Principles Applied to Derivatives

Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.govexlibrisgroup.com Derivatives of this compound are excellent subjects for crystal engineering studies, as modifications to the molecular structure can systematically alter the resulting supramolecular architecture.

The analysis of crystal packing in these derivatives often reveals a variety of non-covalent interactions that act in concert to stabilize the structure. These include C–H···O and C–H···N hydrogen bonds, π–π stacking, and, in halogenated derivatives, halogen bonds. nih.govscielo.br For example, in the crystal structure of (E)-3,5-dimethoxy-2-((6-methoxybenzo[d]thiazol-2-ylimino)methyl)phenol, both intra- and intermolecular hydrogen bonds are crucial in defining the molecular conformation and the crystal packing. researchgate.net

Table 3: Key Intermolecular Interactions in Benzaldehyde (B42025) Derivatives nih.govscielo.br

Interaction TypeDescriptionRole in Supramolecular Assembly
C–H···OA weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom.Often forms synthons that link molecules into chains, sheets, or more complex networks.
Halogen BondingA non-covalent interaction involving a halogen atom as an electrophilic species.Can act as a strong directional force to guide crystal packing, particularly in bromo- and iodo-derivatives.
π–π StackingAn attractive interaction between aromatic rings.Connects molecules into stacks or columns, though notably absent in the parent this compound crystal. nih.gov
C–H···πAn interaction between a C-H bond and the electron cloud of a π-system.Contributes to the overall stability of the crystal lattice, often linking different molecular layers or chains.

This interactive table outlines the principal non-covalent interactions that are fundamental to the crystal engineering of this compound derivatives.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,6-Dimethoxybenzaldehyde in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via formylation of 1,3-dimethoxybenzene using reagents like hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) or via Vilsmeier-Haack reactions. For example, analogous aldehydes (e.g., 3,5-dimethoxybenzaldehyde) are synthesized by reacting dimethoxybenzene derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . Purification often involves column chromatography or recrystallization from ethanol .

Q. How can researchers purify this compound to achieve high purity for sensitive reactions?

  • Methodological Answer : High-purity this compound is obtained through repeated column chromatography (using silica gel and ethyl acetate/hexane gradients) followed by recrystallization in ethanol or methanol. Analytical techniques like thin-layer chromatography (TLC) should confirm purity before use in downstream reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1650 cm⁻¹). For advanced validation, X-ray crystallography can resolve stereoelectronic effects influenced by methoxy substituents .

Advanced Research Questions

Q. How is this compound utilized in the design of bioactive compounds, such as anticancer agents?

  • Methodological Answer : The aldehyde group in this compound serves as a reactive handle for synthesizing Schiff bases or acrylamide derivatives. For instance, reductive amination with tert-butylamine followed by acylation yields N-(tert-butyl)-N-(2,6-dimethoxybenzyl)acrylamide, a precursor for targeted drug delivery systems. Cytotoxicity studies on such derivatives (e.g., DMCH) require in vitro assays (MTT or apoptosis markers) to evaluate potency against cancer cell lines .

Q. What strategies should be employed to resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound?

  • Methodological Answer : Discrepancies in boiling points (e.g., 285°C in one study vs. lower values elsewhere) may arise from differences in measurement techniques (e.g., atmospheric vs. reduced pressure). Researchers should validate data using differential scanning calorimetry (DSC) or capillary tube methods under standardized conditions. Cross-referencing with NIST databases or replicating experiments in inert atmospheres minimizes oxidative degradation artifacts .

Q. What are the critical considerations for handling this compound to prevent degradation during storage?

  • Methodological Answer : Due to sensitivity to air and moisture, store this compound under inert gas (argon or nitrogen) in amber glass vials at 4°C. Use desiccants like molecular sieves in storage containers. For long-term stability, avoid exposure to strong oxidizers or acidic conditions, as these may trigger aldol condensation or oxidation reactions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of methoxy groups on the aromatic ring. Fukui indices and molecular electrostatic potential (MEP) maps identify reactive sites for electrophilic or nucleophilic attacks. These predictions guide experimental design, such as optimizing reaction conditions for regioselective functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.